molecular formula C27H23ClN4O2 B2951297 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 1185177-38-1

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2951297
CAS No.: 1185177-38-1
M. Wt: 470.96
InChI Key: BCFBRFYLCYBSAU-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide is a pyrimidoindole derivative characterized by a benzyl-substituted pyrimido[5,4-b]indole core and an acetamide side chain terminating in a 5-chloro-2-methylphenyl group. Pyrimidoindoles are often explored for their interactions with biological targets, such as Toll-like receptors (TLRs) or enzymes, due to their planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-17-8-11-23-21(12-17)25-26(27(34)31(16-29-25)14-19-6-4-3-5-7-19)32(23)15-24(33)30-22-13-20(28)10-9-18(22)2/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFBRFYLCYBSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=C(C=CC(=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide generally involves several key steps:

  • Formation of the pyrimidoindole core: This can be achieved through multi-step synthetic pathways, starting from simple aromatic precursors.

  • Incorporation of the benzyl and methyl groups: These steps typically involve alkylation reactions under basic conditions.

  • Attachment of the N-(5-chloro-2-methylphenyl)acetamide moiety: This can be done via acylation reactions, often requiring the use of activating agents like EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization to ensure high yield and purity. This might involve:

  • Batch or continuous-flow reactors: to streamline the synthesis process.

  • Catalysts and process aids: to enhance reaction efficiency.

  • Advanced purification techniques: , such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide can undergo several types of reactions:

  • Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: This reaction might involve reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

  • Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: Nucleophilic reagents, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The reactions might yield various derivatives, depending on the nature of the substituents and reaction conditions, adding to the compound’s potential versatility.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide can serve as a precursor or intermediate in the synthesis of complex organic molecules.

Biology and Medicine

Its potential biological activities, stemming from its unique structure, could include:

  • Antimicrobial properties: Potential effectiveness against bacterial or fungal pathogens.

  • Anticancer activities: Possible use in developing new cancer therapeutics targeting specific cellular pathways.

Industry

In industry, this compound may find use in the synthesis of dyes, polymers, or other advanced materials, thanks to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide exerts its effects involves:

  • Molecular interactions with specific targets: These could include enzymes, receptors, or other proteins.

  • Pathways modulation: By influencing key biochemical pathways, the compound can alter cellular processes like signal transduction, gene expression, or metabolism.

Comparison with Similar Compounds

Key Observations :

  • Acetamide Side Chain : The 5-chloro-2-methylphenyl group in the target compound introduces steric bulk and lipophilicity relative to the 4-chlorophenyl () or benzyl () variants, which may influence receptor binding kinetics .

Biological Activity

The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique integration of an indole structure and a pyrimidoindole system. Its molecular formula is C27H24ClN4O2C_{27}H_{24}ClN_{4}O_{2}, with a molecular weight of approximately 474.92 g/mol. The presence of an acetamide group enhances its reactivity and potential for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that it may exert effects through:

  • Inhibition of Kinases : The compound has shown potential as a multi-target kinase inhibitor, affecting pathways related to cell proliferation and survival.
  • Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antiproliferative Activity :
    • The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives tested in vitro showed GI50 values ranging from 0.95 µM to 1.50 µM, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin .
  • Antiviral Properties :
    • Preliminary studies suggest that the compound may possess antiviral activity, although detailed mechanisms remain to be elucidated.
  • Anti-inflammatory Effects :
    • The compound's structure allows it to modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study 1: Antiproliferative Evaluation

A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines (MCF-7, A-549). The results indicated that compounds with specific substitutions showed enhanced activity against EGFR (IC50 values ranging from 89 to 137 nM), comparable to erlotinib .

CompoundCell LineGI50 (µM)Mechanism
5dMCF-71.05EGFR Inhibitor
5eA-5490.95Multi-target Kinase Inhibitor
DoxorubicinMCF-71.13Chemotherapeutic Agent

Study 2: Apoptotic Activity

Another investigation focused on the apoptotic effects of the compound. It was found that treatment led to significant increases in caspase levels (3, 8, and 9) and Cytochrome C release, indicating a robust apoptotic response in treated cells .

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